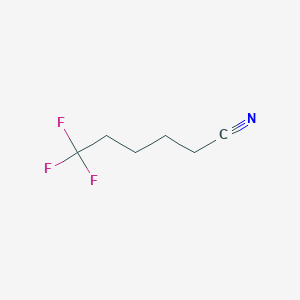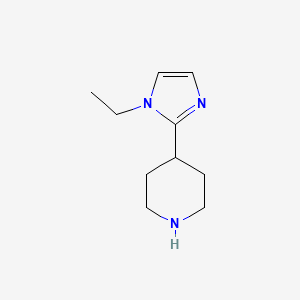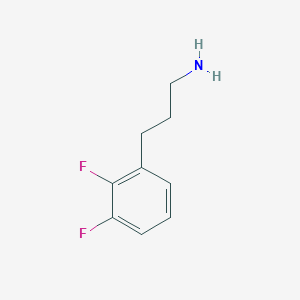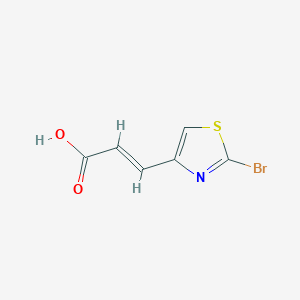![molecular formula C10H6ClF3N2S B13597065 4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)
4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a chloro-trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Substitution Reaction: The chloro-trifluoromethylphenyl group is introduced via a substitution reaction using appropriate reagents such as 3-chloro-5-(trifluoromethyl)phenyl isocyanate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups on the thiazole ring.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is investigated for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound has a similar chloro-trifluoromethylphenyl group but features a piperidinol moiety instead of a thiazole ring.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound contains the same chloro-trifluoromethylphenyl group but is an isocyanate derivative.
Uniqueness
4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H6ClF3N2S |
|---|---|
Peso molecular |
278.68 g/mol |
Nombre IUPAC |
4-[3-chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6ClF3N2S/c11-7-2-5(8-4-17-9(15)16-8)1-6(3-7)10(12,13)14/h1-4H,(H2,15,16) |
Clave InChI |
LZKRCDRXVVTLQL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)Cl)C2=CSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine](/img/structure/B13596988.png)













